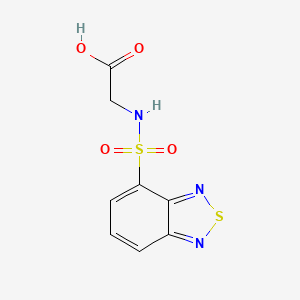

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCKBSAJRWIUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine

This guide provides a comprehensive technical overview for the synthesis of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine, a molecule of significant interest to researchers in medicinal chemistry and drug development. The unique structural combination of a benzothiadiazole core and a sulfonamide-linked glycine moiety suggests potential applications in various therapeutic areas. This document will delve into the strategic synthesis, mechanistic underpinnings, and detailed experimental protocols, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Rationale

The 2,1,3-benzothiadiazole scaffold is a privileged heterocyclic motif known for its diverse biological activities.[1] Similarly, the sulfonamide functional group is a cornerstone in medicinal chemistry, famously integral to the action of sulfa drugs and a wide array of other therapeutic agents that target enzymes like carbonic anhydrase.[2] The conjugation of these two pharmacophores with the amino acid glycine presents a molecule with a compelling profile for further investigation. Glycine, as an endogenous amino acid, can potentially enhance the pharmacokinetic properties of the parent molecule.

The synthesis of this compound is strategically approached in two key stages:

-

Formation of the key intermediate: 2,1,3-Benzothiadiazole-4-sulfonyl chloride.

-

Coupling of the sulfonyl chloride with glycine to yield the final product.

This guide will provide a plausible and scientifically sound pathway for this synthesis, drawing upon established methodologies for the preparation of related benzothiadiazole and sulfonamide derivatives.[3][4]

Proposed Synthesis Pathway and Mechanism

The proposed synthetic route is a multi-step process commencing from commercially available starting materials. The overall transformation is depicted below:

Caption: Proposed synthetic pathway for this compound.

Mechanistic Insights:

The initial step involves the electrophilic sulfonation of the 2,1,3-benzothiadiazole ring. The electron-withdrawing nature of the thiadiazole ring directs the sulfonation to the 4-position of the benzene ring. The resulting sulfonic acid is then converted to the more reactive sulfonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

The subsequent reaction is a classic nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the amino group of glycine methyl ester. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction. Finally, the methyl ester is hydrolyzed under basic conditions to afford the target carboxylic acid, this compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis.

Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

-

Sulfonation: To a stirred solution of fuming sulfuric acid (20% SO3) at 0 °C, slowly add 2,1,3-benzothiadiazole in a portion-wise manner.

-

Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

The precipitated 2,1,3-benzothiadiazole-4-sulfonic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Chlorination: To a stirred suspension of the dried 2,1,3-benzothiadiazole-4-sulfonic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add oxalyl chloride (2 equivalents) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until the evolution of gas ceases.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2,1,3-benzothiadiazole-4-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Esterification of Glycine (if starting from glycine): To a suspension of glycine in methanol, bubble dry HCl gas at 0 °C until the glycine dissolves. Reflux the solution for 4 hours. Remove the methanol under reduced pressure to obtain glycine methyl ester hydrochloride.

-

Coupling Reaction: Dissolve glycine methyl ester hydrochloride and triethylamine (2.2 equivalents) in DCM.

-

To this solution, add a solution of 2,1,3-benzothiadiazole-4-sulfonyl chloride in DCM dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl N-(2,1,3-benzothiadiazol-4-ylsulfonyl)glycinate. Purify by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The final product can be further purified by recrystallization.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the benzothiadiazole ring, the glycine methylene group, and the N-H and O-H protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as the S=O stretch of the sulfonamide, the C=O stretch of the carboxylic acid, and the N-H stretch.

-

HRMS (High-Resolution Mass Spectrometry): To determine the exact mass of the molecule and confirm its elemental composition.

Data Presentation

| Parameter | Expected Value/Range |

| Molecular Formula | C₈H₇N₃O₄S₂ |

| Molecular Weight | 289.29 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~12.8 (s, 1H, COOH), ~8.5-7.8 (m, 3H, Ar-H), ~4.0 (d, 2H, CH₂), ~8.8 (t, 1H, NH) |

| FT-IR (KBr, cm⁻¹) ν | ~3300-2500 (O-H), ~3250 (N-H), ~1710 (C=O), ~1340, 1160 (SO₂) |

Conclusion

This technical guide outlines a robust and logical synthetic strategy for the preparation of this compound. The proposed pathway leverages well-established chemical transformations, ensuring a high probability of success for researchers in the field. The detailed protocol and characterization guidelines provide a solid foundation for the synthesis and validation of this novel compound, paving the way for its exploration in drug discovery and development programs.

References

- 1. 2,1,3-Benzothiadiazole-4-sulfonamide|Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: Chemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine is a unique molecule integrating the privileged 2,1,3-benzothiadiazole scaffold with a glycine moiety via a sulfonamide linkage. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential biological significance. By synthesizing available data with established chemical principles, this document serves as a foundational resource for researchers engaged in the exploration of novel sulfonamides in medicinal chemistry and drug discovery.

Introduction: The Scientific Rationale

The 2,1,3-benzothiadiazole core is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The fusion of this heterocyclic system with an amino acid, such as glycine, through a stable sulfonamide bridge, presents a compelling strategy for the development of novel therapeutic agents. Glycine itself is not merely a building block of proteins but also a neurotransmitter with cytoprotective and anti-inflammatory properties.[2][3] The resulting conjugate, this compound, is a glycine analogue that holds potential for interacting with biological targets in a multifaceted manner.[4][5] This guide delves into the core chemical characteristics of this compound, providing the necessary technical insights for its synthesis, characterization, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The key properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₄S₂ | [4] |

| Molecular Weight | 273.29 g/mol | [4] |

| CAS Number | 312591-21-2 | [4] |

| Appearance | Solid (predicted) | [4] |

| Density | 1.7 ± 0.1 g/cm³ (predicted) | [4] |

| Boiling Point | 524.2 ± 56.0 °C at 760 mmHg (predicted) | [4] |

| LogP | 0.37 (predicted) | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 8 | [4] |

| Rotatable Bonds | 4 | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that begins with the formation of the 2,1,3-benzothiadiazole ring, followed by chlorosulfonylation, and finally, coupling with glycine. The following protocol is a robust and reproducible method for obtaining the target compound in high purity.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,1,3-Benzothiadiazole

This procedure is adapted from established methods for the synthesis of the 2,1,3-benzothiadiazole core.[1]

-

In a well-ventilated fume hood, dissolve o-phenylenediamine in a suitable solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,1,3-benzothiadiazole, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl chloride

This step introduces the reactive sulfonyl chloride group onto the benzothiadiazole ring.

-

Under an inert atmosphere (e.g., argon or nitrogen), add 2,1,3-benzothiadiazole portion-wise to an excess of chlorosulfonic acid at 0 °C with stirring.

-

After the addition, carefully heat the mixture to reflux for 30-60 minutes.[6]

-

Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.

-

The solid precipitate of 2,1,3-benzothiadiazole-4-sulfonyl chloride is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum. This intermediate is often used immediately in the next step due to its reactivity.

Step 3: Synthesis of this compound

This is the final coupling step to yield the target molecule.

-

Dissolve glycine in an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, and cool in an ice bath.

-

In a separate flask, dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride in a suitable organic solvent that is miscible with water, such as acetone or dioxane.

-

Slowly add the solution of the sulfonyl chloride to the cold glycine solution with vigorous stirring, maintaining the pH in the alkaline range (pH 8-10) by the addition of base as needed.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight until completion (monitored by TLC).

-

Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzothiadiazole ring, a signal for the methylene protons of the glycine moiety, and a signal for the N-H proton of the sulfonamide, which may be exchangeable with D₂O. The carboxylic acid proton will also be present, likely as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzothiadiazole ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the glycine unit.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide, the S=O stretching of the sulfonyl group (typically two strong bands), the C=O stretching of the carboxylic acid, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound (272.987 g/mol ).[4] Fragmentation patterns would likely involve the loss of the glycine moiety and cleavage of the sulfonamide bond.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, based on its structural components, we can infer potential areas of interest for biological investigation.

Enzyme Inhibition

The sulfonamide moiety is a well-known pharmacophore present in a variety of enzyme inhibitors.[9] Benzothiadiazole derivatives have also been investigated as inhibitors of various enzymes, including those relevant to Alzheimer's disease.[6] It is plausible that this compound could act as an inhibitor of proteases, kinases, or other enzymes where the sulfonamide group can interact with the active site.

Glycine Receptor Modulation

As a glycine analogue, this compound could potentially interact with glycine receptors in the central nervous system.[2] Glycine itself is an inhibitory neurotransmitter, and its modulation has therapeutic implications. Further investigation is warranted to determine if this compound can act as an agonist or antagonist at these receptors.

Potential Signaling Pathway

The anti-inflammatory effects of glycine are, in part, mediated by its ability to suppress the activation of inflammatory cells like macrophages.[3] This involves the stabilization of the plasma membrane potential through the activation of chloride channels, which in turn can suppress the downstream signaling cascades that lead to the production of inflammatory cytokines.

Caption: Hypothesized anti-inflammatory mechanism of action.

Conclusion and Future Directions

This compound is a molecule of significant interest at the intersection of heterocyclic and amino acid chemistry. This guide has provided a detailed overview of its chemical properties and a robust synthetic methodology. While its biological profile remains to be fully elucidated, its structural features suggest promising avenues for investigation, particularly in the areas of enzyme inhibition and neuromodulation. Future research should focus on the experimental validation of its biological activities and the exploration of its therapeutic potential. The protocols and data presented herein provide a solid foundation for such endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Glycine | C2H5NO2 | CID 750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Glycine: a novel antiinflammatory, immunomodulatory, and cytoprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Amino Acid Derivatives | 312591-21-2 | Invivochem [invivochem.com]

- 5. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]

- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine is a molecule of significant interest within contemporary drug discovery and development. Its unique structural amalgamation of a benzothiadiazole core, a sulfonamide linker, and a glycine moiety suggests a multifaceted pharmacological potential. A thorough understanding of its physical properties is a critical prerequisite for any substantive research endeavor, from initial screening and formulation to preclinical and clinical evaluation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, outlines established methodologies for their experimental determination, and discusses the implications of these properties for drug development.

Introduction: The Scientific Imperative for Physical Characterization

The journey of a candidate molecule from the laboratory bench to a therapeutic agent is paved with a series of rigorous scientific evaluations. Among the most fundamental of these are the determination and understanding of its physical properties. These characteristics are not mere data points; they are the very language through which a molecule communicates its behavior in various environments. For this compound, a compound with potential applications in diverse therapeutic areas, a precise grasp of its physical nature is paramount for several key reasons:

-

Formulation Development: The solubility, melting point, and crystal structure of a compound dictate the feasible and optimal formulation strategies. Whether a compound can be developed as an oral solid dosage form, an injectable solution, or a topical application is fundamentally linked to its physical properties.

-

Bioavailability and Pharmacokinetics: The ability of a drug to be absorbed, distributed, metabolized, and excreted (ADME) is intrinsically linked to its physical characteristics. Properties such as lipophilicity (LogP) and solubility are critical determinants of a drug's ability to cross biological membranes and reach its target site.

-

Chemical Stability and Shelf-Life: The solid-state properties of a compound, including its crystalline form and melting point, are indicative of its chemical stability and, by extension, its potential shelf-life as a pharmaceutical product.

-

Analytical Method Development: The spectroscopic profile of a molecule is the foundation for the development of robust analytical methods for its quantification and characterization in various matrices.

This guide is structured to provide a detailed exposition of the physical properties of this compound, offering both established data and the scientific rationale behind the experimental methodologies used to obtain such information.

Molecular Structure and Identity

A foundational understanding of a molecule's physical properties begins with its chemical structure and identity.

Chemical Name: this compound[1] Synonyms: 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)acetic acid[1] CAS Number: 312591-21-2[1][2] Molecular Formula: C₈H₇N₃O₄S₂[1][2] Molecular Weight: 273.29 g/mol [1][2]

Caption: Molecular Structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound based on available data. It is important to note that while some of these properties are reported by commercial suppliers, detailed experimental conditions for their determination are not always publicly available.

| Property | Value | Source(s) |

| Appearance | Solid | [1] |

| Molecular Formula | C₈H₇N₃O₄S₂ | [1][2] |

| Molecular Weight | 273.29 g/mol | [1][2] |

| Density | 1.7 g/cm³ | [1] |

| Boiling Point | 524.2 °C (predicted) | [1] |

| Flash Point | 270.8 °C (predicted) | [1] |

| Melting Point | Data not available | |

| Solubility | Soluble in DMSO | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.37 (predicted) | [1] |

Detailed Analysis of Key Physical Properties

Melting Point: A Critical Indicator of Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting point range is often indicative of a high degree of purity. At the time of this writing, an experimentally determined melting point for this compound has not been reported in publicly available literature.

Experimental Protocol: Capillary Melting Point Determination

The determination of a compound's melting point is a standard procedure in synthetic and pharmaceutical chemistry. The capillary method is a widely accepted and reliable technique.

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the finely powdered compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

Rapid Preliminary Measurement: The sample is heated rapidly to obtain an approximate melting point range.

-

Accurate Measurement: A fresh sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a more accurate melting point determination.

-

Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, leading to a more precise measurement.

Solubility: A Cornerstone of Formulation and Bioavailability

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For a drug candidate, aqueous solubility is a critical determinant of its oral bioavailability. This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous and other pharmaceutically relevant solvents would need to be experimentally determined for formulation development.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the saturation solubility of a compound in a specific solvent.

Objective: To quantify the solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, polyethylene glycol 400)

-

Vials with screw caps

-

Shaker or rotator at a constant temperature

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are centrifuged to pellet the undissolved solid.

-

Quantification: A known volume of the supernatant is carefully removed, diluted, and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

Trustworthiness of the Protocol: This protocol is a self-validating system as the presence of excess solid ensures that the solution is saturated, and the extended equilibration time allows for a true equilibrium to be established.

Caption: Experimental workflow for equilibrium solubility determination.

Lipophilicity (LogP): Predicting Membrane Permeability

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one. LogP is a critical parameter in drug design as it correlates with a drug's ability to cross cell membranes. A predicted LogP value of 0.37 for this compound suggests that it is a relatively hydrophilic molecule.[1]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[3]

Objective: To determine the octanol-water partition coefficient of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Phases: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then a known volume of the other phase is added.

-

Equilibration: The mixture is shaken gently for a period of time to allow for partitioning between the two phases.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Expertise in Experimental Design:

-

Pre-saturation of Solvents: Pre-saturating the n-octanol and aqueous phases is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

-

Choice of Aqueous Phase: Using a buffer instead of pure water can be important for ionizable compounds, as their partitioning behavior can be pH-dependent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiadiazole ring, the methylene protons of the glycine moiety, and the N-H proton of the sulfonamide. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the 4-substituted benzothiadiazole system.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the carbonyl carbon of the glycine, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule:

-

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the sulfonamide and the carboxylic acid O-H.

-

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

S=O stretching: Two strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the sulfonyl group.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. Fragmentation patterns observed in the MS/MS spectrum could provide further structural information.

Synthesis Pathway

Caption: A plausible synthetic pathway for this compound.

This proposed pathway involves the chlorosulfonation of 2,1,3-benzothiadiazole to form the key intermediate, 2,1,3-benzothiadiazole-4-sulfonyl chloride. This intermediate can then be reacted with glycine in the presence of a base to yield the final product. The purification and characterization of the product at each step would be essential to ensure the identity and purity of the final compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the known and predicted physical properties of this compound. While foundational data is available from commercial sources, there is a clear need for the public dissemination of experimentally determined data, particularly for the melting point and detailed spectroscopic characterization. The protocols outlined in this guide provide a robust framework for researchers to obtain this critical information. A thorough understanding of these physical properties will be instrumental in advancing the research and development of this promising molecule for potential therapeutic applications. Future work should focus on the experimental determination of the missing physical properties, as well as exploring the solid-state chemistry of the compound, including polymorphism and salt screening, to fully characterize its potential as a drug candidate.

References

- 1. This compound | Amino Acid Derivatives | 312591-21-2 | Invivochem [invivochem.com]

- 2. This compound CAS#: 312591-21-2 [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine

Abstract

The 2,1,3-benzothiadiazole scaffold is a cornerstone in contemporary medicinal chemistry, giving rise to a plethora of derivatives with significant therapeutic potential. This technical guide delves into the mechanistic underpinnings of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine, a glycine analogue built upon this privileged heterocycle. While direct studies on this specific molecule are nascent, this document synthesizes the extensive research on structurally related 2,1,3-benzothiadiazole derivatives to propose a well-founded hypothesis for its mechanism of action. We posit that this compound likely functions as an inhibitor of key intracellular signaling pathways implicated in oncogenesis and inflammation, particularly the STAT3 and PI3K/AKT pathways. This guide provides a comprehensive exploration of these pathways, detailed experimental protocols for the characterization of this and similar compounds, and a framework for future research in this promising area of drug discovery.

The 2,1,3-Benzothiadiazole Core: A Privileged Scaffold in Drug Discovery

The 2,1,3-benzothiadiazole (BTD) moiety is a bicyclic heterocyclic system composed of a benzene ring fused to a thiadiazole ring.[1] This scaffold has garnered significant attention from medicinal chemists due to its unique physicochemical properties, including its electron-deficient nature and rigid, planar structure. These characteristics facilitate favorable interactions with a variety of biological targets, making BTD a "privileged scaffold" in drug design. Derivatives of BTD have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] A significant body of research has shown that the biological effects of BTD derivatives are often mediated through the modulation of critical intracellular signaling pathways.[3][4][5]

Hypothesized Mechanism of Action: Targeting Key Oncogenic and Inflammatory Pathways

Based on the established activities of numerous 2,1,3-benzothiadiazole and benzothiazole derivatives, we hypothesize that this compound exerts its biological effects primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. Both of these pathways are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/STAT3 pathway is a critical signaling cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus, where it modulates gene expression. Constitutive activation of STAT3 is a common feature in a wide array of human cancers and is associated with tumor progression, metastasis, and drug resistance.

Several studies have identified 2,1,3-benzothiadiazole derivatives as potent inhibitors of STAT3 signaling.[6][7] For instance, 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide was identified as a direct STAT3 inhibitor with an IC50 of 15.8 µM.[6] The proposed mechanism of inhibition involves the disruption of STAT3 homodimerization, a crucial step for its activation and nuclear translocation.[6] The sulfonylglycine moiety of this compound may facilitate its interaction with the SH2 domain of STAT3, thereby preventing its phosphorylation and subsequent activation.

Figure 1: Hypothesized inhibition of the JAK/STAT3 signaling pathway.

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another fundamental signaling cascade that governs cell growth, survival, and metabolism. Aberrant activation of this pathway is frequently observed in cancer, promoting uncontrolled cell proliferation and resistance to apoptosis. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing the PI3K/AKT pathway.[4] The proposed mechanism involves the downregulation of PI3K and AKT, leading to a decrease in the phosphorylation of downstream targets that promote cell survival.

The electron-withdrawing nature of the 2,1,3-benzothiadiazole core in this compound may enable it to interact with the kinase domain of PI3K or AKT, thereby inhibiting their activity.

Figure 2: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Quantitative Analysis of Related 2,1,3-Benzothiadiazole Derivatives

To provide a quantitative context for the potential potency of this compound, the following table summarizes the inhibitory activities of several structurally related compounds against various biological targets.

| Compound | Target | Assay | IC50/EC50 | Reference |

| 5,6-dimethyl-1H,3H-2,1,3-benzothiadiazole-2,2-dioxide | STAT3 | AlphaScreen | 15.8 µM | [6] |

| Benzothiadiazole dioxide analog (compound 19) | RORC | Human PBMC assay | 440 nM | [8] |

| Benzothiazole derivative (PB11) | U87 Glioblastoma Cells | Cytotoxicity Assay | < 50 nM | [4] |

| Benzothiazole derivative (B19) | IL-6/STAT3 signaling | Luciferase reporter assay | 67 nM | [7] |

Experimental Protocols for Mechanistic Elucidation

The following protocols are essential for validating the hypothesized mechanism of action of this compound and characterizing its biological activity.

General Experimental Workflow

A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines the key stages of investigation.

Figure 3: A typical experimental workflow for compound characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.[9]

Materials:

-

Purified recombinant kinase (e.g., STAT3, PI3K, AKT)

-

Kinase-specific substrate peptide

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add 2.5 µL of the compound dilutions or vehicle control (DMSO).

-

Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[10]

Materials:

-

Cancer cell line of interest (e.g., a line with constitutively active STAT3 or PI3K/AKT)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours at 37°C, or until the crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify the levels of specific proteins in cell lysates, allowing for the analysis of signaling pathway activation.[11][12]

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutic agents. Based on the extensive body of literature on the 2,1,3-benzothiadiazole scaffold, it is highly probable that its mechanism of action involves the inhibition of key oncogenic and inflammatory signaling pathways, such as JAK/STAT3 and PI3K/AKT. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this hypothesis and the comprehensive characterization of the compound's biological activity.

Future research should focus on confirming the direct molecular targets of this compound through techniques such as thermal shift assays and affinity chromatography. Furthermore, structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of this compound, ultimately paving the way for its potential translation into a clinical candidate. The continued exploration of the 2,1,3-benzothiadiazole scaffold holds immense promise for the discovery of next-generation targeted therapies.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review | CoLab [colab.ws]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

An Investigator's Technical Guide to the Biological Activity of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates a comprehensive framework for the investigation of the biological activity of the novel compound, N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine. Given the nascent stage of research on this specific molecule, this document serves as a forward-looking manual, providing a scientifically grounded pathway for its synthesis, characterization, and biological evaluation. We will draw upon the known pharmacological profiles of its constituent moieties—the 2,1,3-benzothiadiazole core and the sulfonylglycine side chain—to postulate potential therapeutic applications and corresponding investigational workflows. The guide will detail synthetic protocols, propose a tiered screening strategy, and provide step-by-step methodologies for relevant in vitro assays. Furthermore, we will explore potential mechanisms of action and illustrate the associated signaling pathways. This document is intended to be a foundational resource for researchers embarking on the exploration of this promising chemical entity.

Introduction: Unpacking the Therapeutic Potential

The convergence of a sulfonylglycine scaffold with a 2,1,3-benzothiadiazole (BTD) core in this compound presents a compelling case for its potential as a bioactive molecule. Sulfonylglycine derivatives have demonstrated a wide array of biological activities, including anticancer and antibacterial properties, often by inhibiting key enzymes.[1] The BTD moiety is a privileged heterocyclic structure in medicinal chemistry, known for its electron-deficient nature and its presence in compounds developed as therapeutic agents and fluorescent probes.[2]

The structural amalgamation in this compound suggests several plausible avenues for biological investigation. The acidic glycine portion, coupled with the sulfonamide linker, may mimic endogenous ligands or interact with the active sites of various enzymes. The BTD core, a known pharmacophore, could confer specificity and potency. This guide will, therefore, focus on a systematic approach to elucidating the biological activity and mechanism of action of this compound.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity this compound for biological screening. The synthesis can be approached through a convergent strategy, leveraging established methods for the formation of sulfonamides.[1]

Proposed Synthetic Pathway

The synthesis initiates with the preparation of 2,1,3-benzothiadiazole-4-sulfonyl chloride, which is then reacted with a glycine ester, followed by hydrolysis to yield the target compound.

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="2,1,3-Benzothiadiazole"]; B [label="Chlorosulfonic Acid"]; C [label="2,1,3-Benzothiadiazole-4-sulfonyl chloride"]; D [label="Glycine Ethyl Ester"]; E [label="this compound Ethyl Ester"]; F [label="this compound"];

A -> C [label="Chlorosulfonation"]; B -> C; C -> E [label="Sulfonamide Formation"]; D -> E; E -> F [label="Ester Hydrolysis"]; }

Figure 1: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride

-

To a stirred solution of 2,1,3-benzothiadiazole (1 equivalent) in chloroform, add chlorosulfonic acid (3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,1,3-benzothiadiazole-4-sulfonyl chloride.

Step 2: Synthesis of this compound Ethyl Ester

-

Dissolve glycine ethyl ester hydrochloride (1.2 equivalents) in pyridine and cool to 0 °C.

-

Add a solution of 2,1,3-benzothiadiazole-4-sulfonyl chloride (1 equivalent) in dichloromethane dropwise to the cooled solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Hydrolysis to this compound

-

Dissolve the this compound ethyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 equivalents) and stir the reaction at room temperature.

-

Monitor the hydrolysis by TLC.[1]

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Acidify the aqueous layer to a pH of 2-3 with 1N HCl.[1]

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to afford the final product, this compound.[1]

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. |

| Mass Spectrometry | Determination of molecular weight. |

| FT-IR Spectroscopy | Identification of functional groups. |

| HPLC | Assessment of purity. |

| Melting Point | Physical characterization and purity check. |

Proposed Biological Evaluation Strategy

A tiered screening approach is recommended to efficiently investigate the biological activities of this compound.

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Tier 1: Broad Spectrum In Vitro Screening"]; B [label="Enzyme Inhibition Assays (e.g., COX-1/COX-2, Kinases)"]; C [label="Antimicrobial Assays (Bacteria and Fungi)"]; D [label="Anticancer Cell Line Proliferation Assays"]; E [label="Tier 2: Focused Mechanistic Studies"]; F [label="Dose-Response and IC50 Determination"]; G [label="Cell-Based Assays (e.g., Cytokine Release, Apoptosis)"]; H [label="Tier 3: In Vivo Model Validation (if warranted)"];

A -> B; A -> C; A -> D; B -> E; C -> E; D -> E; E -> F; E -> G; F -> H; G -> H; }

Figure 2: Tiered screening workflow for biological activity assessment.

Tier 1: Broad Spectrum In Vitro Screening

3.1.1. Rationale for Target Selection

-

Anti-inflammatory Activity: Benzothiadiazine derivatives, structurally related to the BTD core, are known to possess anti-inflammatory properties.[3]

-

Anticancer Potential: The sulfonylglycine and BTD scaffolds are present in various anticancer agents.[1][2]

-

Antimicrobial Activity: Sulfonamides are a well-established class of antibacterial agents.

3.1.2. Experimental Protocols

Protocol 3.1.2.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Prepare a stock solution of this compound in DMSO.

-

Use a commercial colorimetric COX inhibitor screening assay kit.

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37 °C for 10 minutes.

-

Measure the absorbance at the recommended wavelength to determine the extent of prostaglandin production.

-

Calculate the percentage of inhibition relative to the vehicle control.

Protocol 3.1.2.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include a positive control (inoculated medium without the compound) and a negative control (uninoculated medium).

-

Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3.1.2.3: Cancer Cell Proliferation Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Tier 2: Focused Mechanistic Studies

Based on the results from Tier 1, more focused studies can be designed to elucidate the mechanism of action.

3.2.1. Potential Signaling Pathways

Should this compound exhibit anti-inflammatory or anticancer activity, several key signaling pathways could be implicated. Functionalized 2,1,3-benzothiadiazole derivatives have been shown to modulate pathways such as JAK/STAT and PI3K/AKT.[2]

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Growth Factor Receptor"]; B [label="PI3K"]; C [label="AKT"]; D [label="mTOR"]; E [label="Cell Proliferation & Survival"]; F [label="Cytokine Receptor"]; G [label="JAK"]; H [label="STAT"]; I [label="Gene Transcription"]; J [label="Inflammation & Proliferation"]; K [label="this compound (Hypothetical Inhibition)"];

A -> B [label="Activation"]; B -> C [label="Activation"]; C -> D [label="Activation"]; D -> E; F -> G [label="Activation"]; G -> H [label="Phosphorylation"]; H -> I; I -> J; K -> B [style=dashed, color="#EA4335", arrowhead=tee]; K -> G [style=dashed, color="#EA4335", arrowhead=tee]; }

Figure 3: Hypothetical modulation of PI3K/AKT and JAK/STAT pathways.

Data Interpretation and Future Directions

The initial screening will generate a profile of the biological activity of this compound.

| Parameter | Interpretation |

| IC₅₀/MIC | The concentration of the compound required for 50% inhibition (for enzymes and cell proliferation) or the minimum inhibitory concentration (for microbes). Lower values indicate higher potency. |

| Selectivity | A comparison of the compound's activity against different targets (e.g., COX-1 vs. COX-2) or cell types (cancer vs. normal cells). High selectivity is desirable for minimizing off-target effects. |

Positive hits from the primary screens should be followed by more in-depth studies, including:

-

Lead Optimization: Synthesis of analogs to establish structure-activity relationships (SAR).

-

In Vivo Efficacy: Testing in animal models of disease (e.g., inflammation, cancer).

-

Pharmacokinetic and Toxicological Profiling: Assessment of ADME (absorption, distribution, metabolism, and excretion) and toxicity.

Conclusion

This compound is a novel chemical entity with a high potential for biological activity, stemming from the well-documented pharmacological properties of its constituent sulfonylglycine and 2,1,3-benzothiadiazole moieties. This technical guide provides a comprehensive, albeit prospective, roadmap for the systematic investigation of this compound. By following the proposed synthetic and screening strategies, researchers can efficiently uncover its therapeutic potential and pave the way for its development as a novel pharmacological agent.

References

An In-depth Technical Guide to the Synthesis of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine Derivatives

Executive Summary: The 2,1,3-benzothiadiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. When incorporated into N-acyl sulfonamide structures, specifically as glycine derivatives, it serves as a crucial bioisostere for carboxylic acids, offering modulated acidity (pKa 3.5–4.5) and improved pharmacokinetic profiles.[1] This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine and its derivatives. We will dissect the strategic synthesis of the key intermediate, 2,1,3-benzothiadiazole-4-sulfonyl chloride, and detail its subsequent coupling with glycine derivatives. This document is intended for researchers and professionals in drug development, offering not just protocols, but also the underlying chemical principles and experimental rationale essential for successful synthesis and future derivatization.

Section 1: Strategic Approach and Retrosynthetic Analysis

The synthesis of the target molecule is most logically approached by disconnecting the robust sulfonamide bond. This retrosynthetic strategy identifies two primary building blocks: the electrophilic sulfonyl chloride attached to the benzothiadiazole core and the nucleophilic glycine moiety.

This approach is advantageous as it allows for late-stage diversification. A common stock of the key intermediate, 2,1,3-benzothiadiazole-4-sulfonyl chloride, can be prepared and subsequently reacted with a wide array of amino acids or their derivatives to generate a library of compounds for structure-activity relationship (SAR) studies.

References

Unveiling the Therapeutic Landscape of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: A Technical Guide to Potential Targets

Abstract

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine is a novel small molecule with a chemical architecture suggestive of significant biological activity. The convergence of a 2,1,3-benzothiadiazole core, a sulfonamide functional group, and a glycine conjugate presents a compelling case for its interaction with key enzymatic targets implicated in a range of pathologies. This in-depth technical guide provides a comprehensive analysis of the most probable therapeutic targets of this compound. We delve into the mechanistic rationale for target selection, present detailed protocols for experimental validation, and explore the potential therapeutic implications for researchers, scientists, and drug development professionals. Our evidence-based approach prioritizes two primary target families: the Carbonic Anhydrases (CAs) and the Sirtuin (SIRT) family of deacetylases.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of this compound can be inferred from its constituent chemical moieties. The 2,1,3-benzothiadiazole scaffold is a recognized pharmacophore present in a variety of bioactive molecules. The sulfonamide group is a classic zinc-binding motif, famously integral to the mechanism of action of diuretic and anti-glaucoma drugs that target carbonic anhydrases. Furthermore, sulfonamide-containing compounds have emerged as modulators of other enzyme classes, including the sirtuin family of NAD⁺-dependent deacetylases. The glycine tail may serve to enhance solubility and bioavailability or to facilitate specific interactions within the target's binding pocket. This guide will explore the most promising of these potential targets, providing a roadmap for their experimental validation.

Primary Target Family: Carbonic Anhydrases (CAs)

The structural resemblance of this compound to known sulfonamide-based carbonic anhydrase inhibitors (CAIs) makes this enzyme family a primary area of investigation. CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2]

Rationale for Targeting CAs

The primary rationale for investigating CAs as targets lies in the well-established ability of the sulfonamide moiety to coordinate with the zinc ion in the active site of these enzymes, leading to potent inhibition.[2] Structurally similar compounds, specifically secondary sulfonamide derivatives featuring a benzothiazole scaffold, have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[3][4]

Therapeutic Implications of CA Inhibition

Different CA isoforms are expressed in various tissues and are associated with distinct physiological and pathological processes. Inhibition of specific isoforms can therefore have targeted therapeutic effects:

-

hCA II: A highly active and widespread isoform. Its inhibition in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[5]

-

hCA IX and XII: These isoforms are overexpressed in many types of solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Their inhibition is a promising strategy in oncology.[6]

Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay

To ascertain whether this compound inhibits carbonic anhydrase activity, a robust and widely used in vitro assay based on the hydrolysis of a chromogenic substrate can be employed.

Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[7] A decrease in the rate of p-NP formation in the presence of the test compound indicates inhibition.

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL of human or bovine erythrocyte CA in cold Assay Buffer.

-

CA Working Solution: Dilute the CA stock solution to 10-60 units/mL in cold Assay Buffer immediately before use.

-

Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO (prepare fresh daily).

-

Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to determine the IC50 value.

-

Positive Control: A known CA inhibitor such as Acetazolamide.[8]

-

-

Assay Procedure (96-well plate format):

-

Add 158 µL of Assay Buffer to each well.

-

Add 2 µL of the test compound dilutions or DMSO (for the vehicle control) to the appropriate wells.

-

Add 20 µL of the CA Working Solution to all wells except the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes using a microplate reader.[7]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Table 1: Inhibition Data for Structurally Related Benzothiazole Sulfonamides against hCA I and hCA II[3][4]

| Compound | hCA I Ki (µM) | hCA II Ki (µM) |

| Compound 4 | 0.222 ± 0.048 | 0.025 ± 0.010 |

| Compound 5 | 0.052 ± 0.022 | 0.171 ± 0.077 |

| Acetazolamide (Standard) | Not Reported | Not Reported |

Note: Ki values represent the inhibition constant. Lower values indicate greater potency.

Diagram 1: Experimental Workflow for CA Inhibition Assay

Caption: Workflow for determining CA inhibitory activity.

Secondary Target Family: Sirtuins (SIRTs)

Sirtuins are a class of NAD⁺-dependent protein deacylases that play crucial roles in regulating a wide array of cellular processes, including metabolism, DNA repair, and inflammation.[9] There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular localizations and substrate specificities.[10] The modulation of sirtuin activity is a promising therapeutic strategy for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[10]

Rationale for Targeting Sirtuins

While the link is less direct than for CAs, there is a strong rationale for investigating sirtuins as potential targets:

-

Structural Precedent: Compounds containing sulfonamide and related heterocyclic scaffolds have been reported as sirtuin inhibitors. For instance, a novel benzimidazole derivative, BZD9L1, has been identified as a SIRT1 and SIRT2 inhibitor.[11] The structural similarity between benzimidazole and benzothiadiazole suggests a potential for similar interactions.

-

Therapeutic Overlap: The disease areas where sirtuin modulation is relevant (e.g., cancer, inflammation) align with the potential therapeutic applications of compounds possessing anti-inflammatory and cytotoxic properties.

Therapeutic Implications of Sirtuin Inhibition

The inhibition of specific sirtuin isoforms could have significant therapeutic benefits:

-

SIRT1 Inhibition: In some cancers, SIRT1 is overexpressed and promotes cell survival. Inhibiting SIRT1 can lead to the reactivation of tumor suppressor proteins like p53, inducing apoptosis in cancer cells.[12]

-

SIRT2 Inhibition: SIRT2 has been implicated in neurodegenerative diseases such as Parkinson's and Huntington's disease. Its inhibition has shown neuroprotective effects in preclinical models.[13]

Experimental Validation: In Vitro Sirtuin Activity Assay

A fluorometric assay is a common and sensitive method to measure sirtuin deacetylase activity and the inhibitory potential of test compounds.

Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. In the presence of NAD⁺, the sirtuin enzyme deacetylates the lysine. A developer solution is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal that can be measured.[14] A reduction in the fluorescent signal in the presence of the test compound indicates inhibition.

Experimental Protocol:

-

Reagent Preparation:

-

Sirtuin Assay Buffer: Typically contains Tris-HCl, NaCl, and a reducing agent like DTT.

-

Sirtuin Enzyme: Recombinant human SIRT1, SIRT2, etc.

-

Substrate: An acetylated peptide with a fluorophore (e.g., Acetylated p53-AFC).

-

NAD⁺ Solution: Co-factor for the deacetylation reaction.

-

Developer Solution: Contains a protease that cleaves the deacetylated substrate.

-

Test Compound Stock Solution: 10 mM stock solution of this compound in DMSO, with serial dilutions.

-

Positive Control: A known sirtuin inhibitor (e.g., Sirtinol for SIRT1/2).

-

-

Assay Procedure (96-well plate format, opaque plates):

-

Add the test compound dilutions or DMSO to the appropriate wells.

-

Add the sirtuin enzyme to all wells except the blank.

-

Add the substrate and NAD⁺ solution to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the deacetylation reaction and initiate fluorescence development by adding the Developer solution to each well.

-

Incubate for an additional 10-15 minutes at 37°C.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 400 nm / λem = 505 nm for AFC).[14]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Diagram 2: Sirtuin Deacetylation and Inhibition Pathway

Caption: Sirtuin-mediated deacetylation and its inhibition.

Conclusion and Future Directions

This compound represents a promising chemical entity with a high probability of interacting with therapeutically relevant enzyme targets. Based on its structural features, this guide has identified Carbonic Anhydrases and Sirtuins as primary and secondary target families, respectively. The provided experimental protocols offer a clear and robust framework for validating these hypotheses in a laboratory setting.

Future research should focus on executing these in vitro assays to determine the inhibitory potency and selectivity of the compound against a panel of CA and SIRT isoforms. Positive hits should be followed by more detailed mechanistic studies, including determination of the mode of inhibition and structural biology studies to elucidate the binding interactions. Ultimately, cell-based and in vivo studies will be necessary to translate these molecular findings into a comprehensive understanding of the compound's therapeutic potential. This structured approach will pave the way for the potential development of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition and binding studies of carbonic anhydrase isozymes I, II and IX with benzimidazo[1,2-c][1,2,3]thiadiazole-7-sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. mdpi.com [mdpi.com]

- 10. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BZD9L1 sirtuin inhibitor as a potential adjuvant for sensitization of colorectal cancer cells to 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship and interaction studies of new SIRT1 inhibitors with the scaffold of 3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

In Silico Analysis of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine, a molecule of interest in medicinal chemistry. In the absence of a definitively identified biological target for this specific compound, this guide proposes a rational, evidence-based approach to investigate its potential interactions with human Carbonic Anhydrase II (hCA II). This selection is predicated on the well-established precedent of sulfonamide-containing molecules acting as potent inhibitors of carbonic anhydrases.[1][2][3] We will delineate a complete computational workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and results interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of novel chemical entities.

Introduction: The Rationale for a Focused Computational Investigation

This compound is a chemical entity featuring a benzothiadiazole moiety, a sulfonamide group, and a glycine tail.[4] While the broader class of sulfonylglycine derivatives has been explored for various biological activities, the specific molecular targets of this compound remain largely uncharacterized in public-domain literature. The sulfonamide functional group, however, is a classic pharmacophore known to interact with the zinc ion in the active site of carbonic anhydrases (CAs).[1][2] CAs are a family of metalloenzymes that play crucial roles in physiological processes such as pH regulation and CO2 transport. Their dysregulation is implicated in several pathologies, making them important drug targets.[1][2]

Given the structural features of this compound, we hypothesize that it may exhibit inhibitory activity against one or more isoforms of human carbonic anhydrase. This guide will therefore focus on in silico techniques to model the interaction of this ligand with human Carbonic Anhydrase II (hCA II), a well-characterized and structurally resolved isoform.

The Computational Workflow: A Step-by-Step Guide

Our proposed in silico workflow is designed to provide a detailed understanding of the potential binding of this compound to hCA II. This multi-step process, visualized below, ensures a rigorous evaluation of the ligand-protein interaction.

References

- 1. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. invivochem.com [invivochem.com]

An In-depth Technical Guide to N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: Synthesis, Characterization, and Scientific Context

Authored by: [Your Name/Gemini], Senior Application Scientist